molecular formula C18H16N2O5S B2599214 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate CAS No. 921140-92-3

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate

Cat. No.: B2599214
CAS No.: 921140-92-3
M. Wt: 372.4
InChI Key: QVHSDUJYUUYYFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multiple stepsThe final step involves the incorporation of the pyrrolidin-1-yl moiety, often through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)-benzamide
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a pyrrolidin-1-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-25-18(24)13-9-10-26-17(13)19-16(23)11-3-5-12(6-4-11)20-14(21)7-8-15(20)22/h3-6,9-10H,2,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHSDUJYUUYYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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